molecular formula C7H13NO2 B3281278 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone CAS No. 732245-90-8

1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone

Cat. No.: B3281278
CAS No.: 732245-90-8
M. Wt: 143.18 g/mol
InChI Key: HTFMTRPNNXNQRN-SSDOTTSWSA-N
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Description

1-(®-3-Hydroxy-piperidin-1-yl)-ethanone is an organic compound that features a piperidine ring substituted with a hydroxy group at the third position and an ethanone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(®-3-oxo-piperidin-1-yl)-ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis of 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1-(®-3-Oxo-piperidin-1-yl)-ethanone.

    Reduction: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanol.

    Substitution: Various substituted piperidin-1-yl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(®-3-Hydroxy-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and facilitates binding to biological targets.

Comparison with Similar Compounds

  • 1-(®-3-Oxo-piperidin-1-yl)-ethanone
  • 1-(®-3-Hydroxy-piperidin-1-yl)-propanone
  • 1-(®-3-Hydroxy-piperidin-1-yl)-butanone

Uniqueness: 1-(®-3-Hydroxy-piperidin-1-yl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxy group and an ethanone group allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[(3R)-3-hydroxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMTRPNNXNQRN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657640
Record name 1-[(3R)-3-Hydroxypiperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732245-90-8
Record name 1-[(3R)-3-Hydroxypiperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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